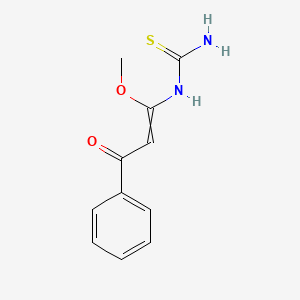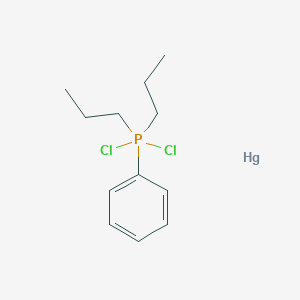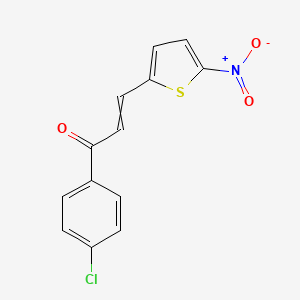
10,13,16-Nonadecatrien-7-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,13,16-Nonadecatrien-7-yn-2-one is a unique organic compound that belongs to the class of highly unsaturated fatty acids and alkanones. It is characterized by its complex structure, which includes multiple double bonds and a triple bond, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,13,16-Nonadecatrien-7-yn-2-one typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis, where specific catalysts are employed to facilitate the formation of the triple bond. Another method involves the use of Wittig reactions to introduce the double bonds in the molecule .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalysts have made it possible to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
10,13,16-Nonadecatrien-7-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
10,13,16-Nonadecatrien-7-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of lipid metabolism and cell membrane dynamics.
Medicine: Research has explored its potential as an antimicrobial and antiviral agent due to its ability to disrupt cell membranes.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 10,13,16-Nonadecatrien-7-yn-2-one involves its interaction with cell membranes and enzymes. The compound’s multiple double bonds and triple bond allow it to insert into lipid bilayers, disrupting membrane integrity and function. Additionally, it can interact with specific enzymes, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,10,13,16,19-Docosapentaenoic Acid: Another highly unsaturated fatty acid with similar structural features.
Eicosapentaenoic Acid: Known for its role in lipid metabolism and anti-inflammatory properties.
Triterpenoids: A class of compounds with multiple double bonds and diverse biological activities
Uniqueness
10,13,16-Nonadecatrien-7-yn-2-one stands out due to its unique combination of double and triple bonds, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61481-33-2 |
|---|---|
Molekularformel |
C19H28O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
nonadeca-10,13,16-trien-7-yn-2-one |
InChI |
InChI=1S/C19H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h4-5,7-8,10-11H,3,6,9,12,15-18H2,1-2H3 |
InChI-Schlüssel |
WNEMEFGAUDSOFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


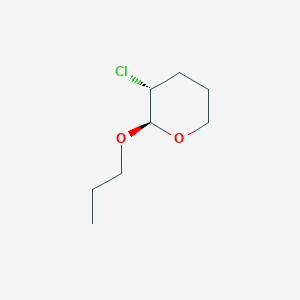
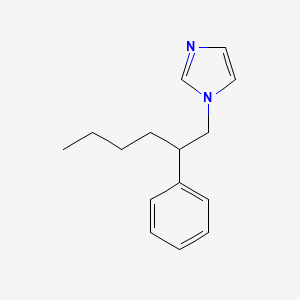
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
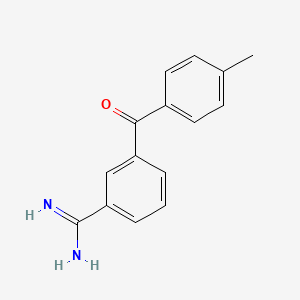
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

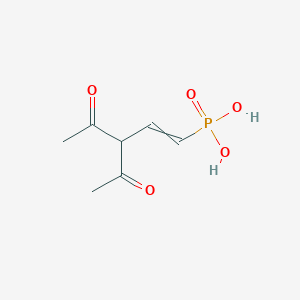

![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

